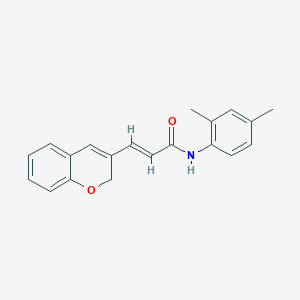

(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide

CAS No.: 887346-90-9

Cat. No.: VC5024591

Molecular Formula: C20H19NO2

Molecular Weight: 305.377

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887346-90-9 |

|---|---|

| Molecular Formula | C20H19NO2 |

| Molecular Weight | 305.377 |

| IUPAC Name | (E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C20H19NO2/c1-14-7-9-18(15(2)11-14)21-20(22)10-8-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-8+ |

| Standard InChI Key | VAFKPMLEYYFEAD-CSKARUKUSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C |

Introduction

Synthesis

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide typically involves:

-

Starting Materials:

-

3-formylchromone or derivatives for the chromene core.

-

2,4-dimethylaniline for the amide functionality.

-

Acetic anhydride or related reagents for coupling reactions.

-

-

Reaction Steps:

-

Formation of a Schiff base intermediate by reacting 3-formylchromone with 2,4-dimethylaniline.

-

Subsequent condensation with acetic acid derivatives under acidic or basic conditions to yield the final product.

-

-

Purification and Characterization:

-

The compound is purified using recrystallization or chromatography.

-

Characterization is performed using techniques such as:

-

1H and 13C NMR spectroscopy for structural confirmation.

-

Mass spectrometry (MS) for molecular weight determination.

-

Infrared spectroscopy (IR) to confirm functional groups.

-

-

Potential Biological Activity

Compounds containing chromene scaffolds are known for their diverse biological activities, including:

-

Antioxidant properties due to the electron-rich chromene core.

-

Anti-inflammatory effects via interaction with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Anticancer potential, as chromene derivatives often exhibit cytotoxicity against cancer cell lines.

While specific studies on this compound are not available, its structural features suggest possible activity as:

-

A modulator of oxidative stress pathways.

-

An inhibitor of enzymes involved in inflammation or cancer progression.

Drug Design Implications

The chromene-amide hybrid structure makes it a promising candidate for drug discovery:

-

The conjugated system may enhance binding affinity to biological targets.

-

The amide group can form hydrogen bonds with active sites in proteins.

Docking Studies

In silico studies could evaluate its binding affinities to enzymes such as COX or LOX. Chromene-based compounds often show favorable interactions due to their planar structures and ability to fit into enzyme active sites.

Experimental Validation

Future research should focus on:

-

Synthesis optimization to improve yields and purity.

-

Biological assays, including:

-

Cytotoxicity tests against cancer cell lines.

-

Enzyme inhibition studies for anti-inflammatory activity.

-

-

Pharmacokinetics and Toxicology to assess its drug-likeness.

Data Table: Hypothetical Enzyme Binding Energies

| Compound | COX Binding Energy (kcal/mol) | LOX Binding Energy (kcal/mol) |

|---|---|---|

| (2E)-3-(2H-chromen-3-yl)-N-(...) | To be determined | To be determined |

| Celecoxib (reference drug) | −12.3 | −8.7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume